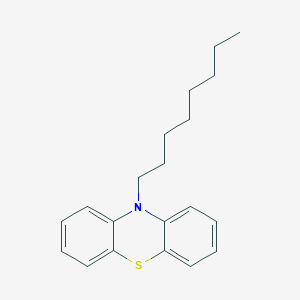

10-Octyl-10H-phenothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

10-octylphenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)22-20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFERYHPYXAAGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Functionalization

Synthesis of the 10-Octyl-10H-phenothiazine Core Structure

The introduction of an octyl group at the N-10 position of the phenothiazine (B1677639) ring is a crucial first step that enhances solubility in organic solvents and influences the molecular packing in solid-state applications. This is typically achieved through a direct N-alkylation reaction.

The most common method for synthesizing this compound is the nucleophilic substitution reaction between the sodium or lithium salt of 10H-phenothiazine and 1-bromooctane. mdpi.comnih.gov The reaction involves the deprotonation of the secondary amine of the phenothiazine heterocycle by a suitable base, generating a potent nucleophile that subsequently attacks the electrophilic carbon of the 1-bromooctane.

A general procedure involves dissolving 10H-phenothiazine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), under an inert atmosphere. mdpi.comnih.gov A strong base is then added to generate the phenothiazide anion. After the deprotonation is complete, 1-bromooctane is added to the reaction mixture, which is then typically heated to facilitate the substitution reaction. mdpi.comnih.gov

The efficiency and yield of the N-alkylation reaction are highly dependent on the choice of base, solvent, and reaction temperature. mdpi.com A variety of conditions have been explored to optimize the synthesis of N-alkylated phenothiazines. Strong bases like sodium hydride (NaH) and lithium hexamethyldisilazide (LiHMDS) are commonly used to ensure complete deprotonation of the phenothiazine nitrogen. mdpi.comnih.gov The choice of solvent is also critical; polar aprotic solvents like DMF and THF are often preferred as they can solvate the cation of the base without interfering with the nucleophile.

Research into the N-alkylation of phenothiazines has shown that different combinations of reagents and conditions can lead to significantly different outcomes. For instance, in related N-ethylation reactions, the use of potassium carbonate (K₂CO₃) under microwave irradiation resulted in an 80% yield, whereas employing sodium hydride (NaH) in refluxing toluene yielded only 5%. mdpi.com For N-phosphorylation, using NaH in DMF was found to be more effective than in toluene. mdpi.com These findings highlight the importance of systematic optimization of reaction parameters to achieve high yields for the synthesis of this compound.

| Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | Good | mdpi.comnih.gov |

| Lithium Hexamethyldisilazide (LiHMDS) | N,N-Dimethylformamide (DMF) | Room Temperature | Good | nih.gov |

| Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Heated | Moderate to Good | mdpi.com |

N-Alkylation of 10H-Phenothiazine with 1-Bromooctane

Regioselective Functionalization of the Phenothiazine Ring System

Following the synthesis of the this compound core, further functionalization can be carried out on the aromatic rings to modulate the compound's properties. The electron-donating nature of the nitrogen and sulfur atoms activates the phenothiazine ring system towards electrophilic substitution, primarily at the C-3 and C-7 positions.

The introduction of a formyl (-CHO) group at the C-3 position is a valuable transformation, as the resulting aldehyde can serve as a versatile intermediate for further synthetic modifications. This is typically achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comwikipedia.org This reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium ion generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃). wikipedia.org

The electron-rich this compound is an excellent substrate for the Vilsmeier-Haack reaction. mdpi.com The electrophilic Vilsmeier reagent attacks the C-3 position of the phenothiazine ring, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the reaction workup yields the desired this compound-3-carbaldehyde. wikipedia.org

Halogenation provides another avenue for functionalizing the phenothiazine core, introducing reactive handles for cross-coupling reactions.

Synthesis of 3,7-Dibromo-10-Octyl-10H-phenothiazine This compound is synthesized in a two-step process. First, 10H-phenothiazine is dibrominated at the C-3 and C-7 positions using elemental bromine (Br₂) in a solvent like acetic acid to yield 3,7-dibromo-10H-phenothiazine. chemicalbook.comresearchgate.net Subsequently, the N-alkylation of this dibrominated intermediate with 1-bromooctane is carried out using the conditions described in section 2.1.1 to afford the final product. hoffmanchemicals.com

Synthesis of 7-Bromo-10-Octyl-10H-phenothiazine-3-carbaldehyde This unsymmetrically substituted phenothiazine derivative is prepared by the regioselective bromination of this compound-3-carbaldehyde. mdpi.com The presence of the electron-donating octyl-phenothiazine moiety directs the electrophilic attack of a brominating agent to the available activated positions. Using a mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) allows for the selective monobromination at the C-7 position, which is para to the nitrogen atom on the unsubstituted benzene (B151609) ring. mdpi.com This reaction has been reported to proceed with excellent yields, reaching up to 98%. mdpi.com

| Target Compound | Reaction Type | Key Reagents | Position of Functionalization | Reference |

|---|---|---|---|---|

| This compound-3-carbaldehyde | Vilsmeier-Haack Formylation | POCl₃, DMF | C-3 | wikipedia.orgmdpi.com |

| 3,7-Dibromo-10-Octyl-10H-phenothiazine | Bromination & N-Alkylation | 1. Br₂/AcOH; 2. 1-Bromooctane, Base | C-3, C-7, N-10 | chemicalbook.comresearchgate.net |

| 7-Bromo-10-Octyl-10H-phenothiazine-3-carbaldehyde | Electrophilic Bromination | N-Bromosuccinimide (NBS) | C-7 | mdpi.com |

The sulfur atom in the central ring of the phenothiazine core is susceptible to oxidation, offering another point for molecular modification. The oxidation state of the sulfur atom influences the geometry and electronic properties of the molecule. The sulfur can be oxidized first to a sulfoxide (S=O) and then further to a sulfone (SO₂). nih.gov

This oxidation is typically performed using conventional chemical oxidants. nih.gov The sulfur atom in the phenothiazine ring is more readily oxidized than the nitrogen atom of the N-alkyl chain. nih.gov The oxidation to the sulfoxide level (this compound-5-oxide) changes the geometry of the central ring. Further oxidation under similar or slightly harsher conditions yields the corresponding sulfone (this compound-5,5-dioxide). The introduction of oxygen atoms at the sulfur bridge withdraws electron density from the ring system and alters the butterfly angle of the phenothiazine core. mdpi.com

Advanced C-C Coupling Strategies for Extended Conjugation and Donor-Acceptor Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex organic molecules from this compound precursors. These methods enable the precise formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of a diverse range of derivatives with extended π-systems and tailored donor-acceptor characteristics, which are essential for applications in organic electronics.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts, in conjunction with various organometallic reagents, provide a versatile platform for the functionalization of the phenothiazine scaffold. The choice of the specific cross-coupling reaction dictates the nature of the newly formed bond and the accessible molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. In the context of this compound, this reaction is typically employed to couple bromo-substituted phenothiazine derivatives with various arylboronic acids or esters. This strategy allows for the introduction of additional aromatic or heteroaromatic units, thereby extending the π-conjugation of the molecule.

For instance, the reaction of a monoborylated this compound with bromo-derivatives of phenyl benzothiazole has been utilized to create donor-acceptor isomers. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃. The strategic placement of the donor and acceptor moieties through Suzuki coupling allows for fine-tuning of the photophysical and electronic properties of the final compounds.

Table 1: Examples of Suzuki Coupling Reactions with Phenothiazine Derivatives

| Phenothiazine Precursor | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mono borylated this compound | Bromo-phenyl benzothiazole | Pd(PPh₃)₄ / K₂CO₃ | p-PTZ, m-PTZ, o-PTZ isomers | N/A | rsc.org |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 2,5-biaryl-3-hexylthiophenes | Good to Excellent | nih.gov |

This table presents examples of Suzuki coupling reactions involving phenothiazine derivatives or similar structures to illustrate the general reaction conditions and outcomes. Data for this compound specifically was not available in the provided search results.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing linear, rigid π-conjugated linkers into the this compound framework. The synthesis of phenothiazine-based organic co-poly-ynes often utilizes this methodology.

A typical procedure involves the reaction of a di-bromo-10-alkyl-10H-phenothiazine with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst (e.g., CuI) in a basic medium like a mixture of toluene and diisopropylamine. The resulting alkynyl-substituted phenothiazines can serve as building blocks for more complex conjugated systems.

Table 2: Illustrative Sonogashira Coupling Reactions

| Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-alkynylpyridines | up to 96% | scirp.org |

| Aryl Halides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Arylalkynes | Good to Excellent | organic-chemistry.org |

This table provides examples of Sonogashira coupling reactions to demonstrate the scope and conditions of this methodology. Specific examples for this compound were not explicitly detailed in the search results.

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. This reaction offers a high tolerance for a wide variety of functional groups, making it a robust method for C-C bond formation. For the functionalization of this compound, a stannylated derivative of the phenothiazine can be coupled with various aryl halides to introduce new aromatic substituents.

Table 3: General Conditions for Stille Coupling Reactions

| Organostannane | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Tributylstannyl)tellurophene | Aryl iodides | Pd(PPh₃)₄ / CuI / CsF | 2-Aryltellurophenes | N/A | researchgate.net |

This table illustrates typical Stille coupling reactions. Detailed research findings for the Stille coupling of this compound were not found in the provided search results.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. This reaction is instrumental in synthesizing N-arylated phenothiazine derivatives, which are important building blocks for organic semiconductors.

For example, bromo-substituted this compound can be coupled with various aromatic amines, such as carbazole or diphenylamine, to create extended donor-acceptor structures. These reactions are typically carried out using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., SPhos), and a base like sodium tert-butoxide in an inert solvent such as toluene.

Table 4: Representative Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromo-substituted TPYs | Dialkylamines | Pd(dba)₂ / SPhos / NaOtBu | Tris(dialkylamino)-substituted TPYs | N/A | researchgate.net |

| 3-chloro-1-azaphenothiazine | Substituted amines | Pd(OAc)₂ / Ligand / K₂CO₃ | 3-anilino-1-azaphenothiazine derivatives | Good to Excellent | asianpubs.org |

This table showcases examples of Buchwald-Hartwig amination involving phenothiazine and related structures. Specific data for this compound was not available in the provided search results.

Knoevenagel Condensation for Acceptor Unit Integration

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is a key strategy for introducing strong electron-accepting groups onto the this compound core, thereby creating donor-π-acceptor (D-π-A) dyes.

Typically, a this compound-3-carbaldehyde serves as the aldehyde component. This is then reacted with an active methylene compound, such as malononitrile or cyanoacetic acid, in the presence of a basic catalyst like piperidine. The resulting product features a dicyanovinyl or a cyanoacrylic acid group, which act as potent electron acceptors. This synthetic approach is fundamental for the development of organic dyes for applications such as dye-sensitized solar cells.

Table 5: Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic aldehydes | Malononitrile or ethyl cyanoacetate | CTMAB in water | α,β-unsaturated products | Good to Excellent | researchgate.net |

| 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile | Benzaldehyde | Piperidine / Acetic acid | (E)-2-(10H-Phenothiazine-10-carbonyl)-3-phenylacrylonitrile | 76% | researchgate.net |

This table provides examples of Knoevenagel condensation reactions with aromatic aldehydes, as specific data for this compound-3-carbaldehyde was not available in the search results.

Rational Design and Synthesis of Diverse this compound-Based Derivatives for Specific Applications

The core structure of this compound serves as a potent electron-donor unit, a characteristic attributed to the nitrogen and sulfur heteroatoms within its tricyclic framework. The attachment of an octyl chain at the N10 position enhances solubility in organic solvents, which is crucial for solution-based processing of materials. The strategic functionalization of this core, typically at the 3 and 7 positions, with various electron-accepting or π-conjugated moieties allows for the fine-tuning of the molecule's electronic and optical properties. This donor-π-acceptor (D-π-A) architecture is a cornerstone in the design of materials for applications such as dye-sensitized solar cells (DSSCs) and fluorescent sensors. researchgate.netnih.govnih.gov

Derivatives Incorporating Tetrazole-Acrylic Acid Anchoring Units

Derivatives of this compound featuring a tetrazole-acrylic acid group have been synthesized for potential use in DSSCs. The tetrazole-acrylic acid moiety serves as an effective anchoring unit, binding the dye molecule to the semiconductor surface (e.g., TiO2).

The synthesis of (E)-3-(10-Octyl-10H-phenothiazin-3-yl)-2-(1H-tetrazol-5-yl)acrylic acid (POTA) is a prime example. The process begins with the alkylation of phenothiazine with an octyl chain at the N10 position, followed by a Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, yielding this compound-3-carbaldehyde. nih.gov This aldehyde is then reacted with 1H-tetrazole-5-acetic acid in the presence of a base, such as diethylamine, in acetonitrile. The reaction mixture is refluxed for 24 hours. nih.gov Quenching the reaction with a strong acid like HCl leads to the precipitation of the final product. nih.gov This synthetic route provides the target compound in good yield. nih.gov

| Product Name | Starting Aldehyde | Key Reagents | Solvent | Conditions | Yield | Reference |

| POTA | This compound-3-carbaldehyde | 1H-tetrazole-5-acetic acid, Diethylamine | Acetonitrile | Reflux, 24h | 68% | nih.gov |

This table summarizes the synthesis of the POTA derivative.

Derivatives Featuring Imidazole-Ethynyl and Cyanoacrylic Acid Moieties

The incorporation of imidazole and ethynyl groups into phenothiazine derivatives is a strategy to extend the π-conjugation length and modify the electronic properties of the molecule. Phenothiazine derivatives with an ethynyl linkage are known to be good electron donors. nih.gov The synthesis of such complex molecules often involves multi-step reactions, including cross-coupling reactions like the Sonogashira coupling to introduce the ethynyl moiety. nih.gov While a direct synthetic route for a this compound derivative containing both imidazole-ethynyl and cyanoacrylic acid moieties is not detailed in the available literature, the synthesis can be conceptually designed based on established organometallic cross-coupling and condensation reactions.

Derivatives with Thiophen-2-yl and Cyanoacrylic Acid Scaffolds

The combination of a thiophene (B33073) ring as a π-spacer and a cyanoacrylic acid group as an acceptor/anchoring unit is a common design for DSSC sensitizers. A fluorescent probe, PTZ-SCN, was synthesized through a Knoevenagel condensation reaction between 10-ethyl-10H-phenothiazine-3-carbaldehyde and 2-(thiophen-2-yl) acetonitrile. researchgate.net Although this example uses an ethyl group instead of an octyl group, the synthetic methodology is directly transferable. The Knoevenagel condensation is a straightforward and efficient method for forming the C=C double bond that links the phenothiazine donor to the thiophene-acetonitrile unit. This reaction highlights a simple, effective way to create D-π-A structures based on the phenothiazine core. researchgate.net

Derivatives Conjugated with Vinylcyclohexenyl-Malononitrile

A novel phenothiazine derivative conjugated with vinylcyclohexenyl-malononitrile (PTZ-CDN) has been synthesized. researchgate.net This was achieved through a Knoevenagel condensation reaction between this compound-3,7-dicarbaldehyde and 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-malononitrile. researchgate.net The resulting dye exhibits strong intramolecular charge transfer (ICT) characteristics, with absorption maxima in the range of 497-531 nm depending on solvent polarity. researchgate.net The bathochromic shift (redshift) of the absorption maximum with increasing solvent polarity is a typical feature of such ICT compounds. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Feature | Reference |

| This compound-3,7-dicarbaldehyde | 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-malononitrile | Knoevenagel Condensation | PTZ-CDN | Intramolecular Charge Transfer | researchgate.net |

This table details the synthesis of the PTZ-CDN derivative.

Derivatives End-Capped with Varied Electron-Donor Moieties (e.g., Bithienyl, Dibenzothiophenyl, Dibutyfluorenyl)

To further enhance the electron-donating properties and extend the conjugation of phenothiazine-based materials, they can be end-capped with other strong electron-donor groups. Moieties such as bithienyl, dibenzothiophenyl, and dibutyfluorenyl are common choices. The synthesis of these complex conjugated systems typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. This requires the initial preparation of a halogenated (bromo- or iodo-) or borylated (e.g., pinacol boronate) this compound intermediate. This intermediate can then be coupled with the corresponding boronic acid or stannane of the desired end-capping group (bithienyl, etc.) to construct the final conjugated molecule.

Derivatives with Malononitrile

The malononitrile group is a potent electron acceptor frequently used in D-π-A systems. The synthesis of 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile has been accomplished in good yield through a three-step process starting from 10H-phenothiazine. nih.gov This process involves N-alkylation with an octyl group, formylation at the 3-position, and a final Knoevenagel condensation of the resulting aldehyde with malononitrile. nih.govelsevierpure.com These compounds have been characterized by various spectroscopic techniques and single-crystal X-ray diffraction. researchgate.netnih.gov The resulting molecules are investigated for their potential in photonics applications due to their significant first hyperpolarizability values. nih.gov

| Compound Name | Starting Material | Key Intermediate | Final Reaction | Yield | Reference |

| 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile | 10H-Phenothiazine | This compound-3-carbaldehyde | Knoevenagel condensation with malononitrile | Good | researchgate.netnih.gov |

This table outlines the synthesis of the malononitrile derivative of this compound.

Spectroscopic and Photophysical Investigations

Electronic Absorption Properties in Solution and Solid State

The electronic absorption profile of 10-Octyl-10H-phenothiazine and its derivatives is characterized by distinct electronic transitions within the phenothiazine (B1677639) moiety and, in more complex systems, by intramolecular charge transfer (ICT) bands.

The absorption spectra of this compound derivatives consistently exhibit high-energy absorption bands corresponding to π–π* electronic transitions within the core phenothiazine structure. In a study of phenothiazine-based dyes for dye-sensitized solar cells (DSSCs), a high-energy, intense band was identified as the π–π* transition in the phenothiazine moiety. mdpi.com For instance, in a series of D-π-D-π-A type compounds, the absorption peaks for π-π* transitions were observed at similar wavelengths to their precursor molecules. nih.gov Similarly, the absorption spectra of certain phenothiazine derivatives in various solvents show maxima in the UV region, around 300 nm, which are attributed to the π–π* excitation of the aromatic system. acs.org In a novel phenothiazine derivative conjugated with vinylcyclohexenyl-malononitrile, the UV-vis absorption spectra displayed a λmax band attributed to an intramolecular charge transfer (ICT) with characteristics of a π-π* transition. researcher.life

A prominent feature in the electronic spectra of many this compound derivatives is the appearance of intramolecular charge transfer (ICT) absorption bands, particularly in donor-acceptor (D-A) or similar architectures. These bands are typically found at lower energies (longer wavelengths) compared to the π–π* transitions.

For example, in phenothiazine dyes developed for DSSCs, a low-energy band is ascribed to the ICT between the phenothiazine donor and an acceptor moiety. mdpi.com This ICT band was absent in phenothiazine derivatives that lacked an anchoring unit. mdpi.com Similarly, a near-infrared chemodosimeter based on dicyano-vinyl-functionalized phenothiazine displayed an absorption band at 488 nm, which was attributed to the ICT transition within the A–D–A configured molecule. labxing.com The replacement of certain terminal groups in some phenothiazine compounds was found to facilitate effective ICT and extend the absorption range. nih.gov The emission wavelengths of some 10,10′-bianthracene derivatives with this compound are strongly influenced by solvent polarity, indicating ICT transitions. lookchem.com

The absorption maxima of this compound derivatives often exhibit solvatochromism, where the position of the absorption band shifts with changes in the polarity of the solvent. This behavior is a strong indicator of a change in the dipole moment of the molecule upon electronic excitation and is characteristic of ICT bands.

In a study of a new A-π-D-π-A phenothiazine derivative, the electronic spectra in solvents of varying polarities showed absorption bands related to intramolecular charge transfer. researcher.liferesearchgate.net An increase in solvent polarity resulted in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) for a novel phenothiazine derivative conjugated with vinylcyclohexenyl-malononitrile. researcher.life For a series of 10,10′-bis(2-(N-alkylphenothiazine-3-yl)vinyl)-9,9′-bianthracene compounds, the absorption band of a derivative with an octyl chain red-shifted from 416 nm in nonpolar n-hexane to 426 nm in the more polar DMF. lookchem.com

Table 1: Solvatochromic Data for a this compound Derivative (PVBA8)

| Solvent | Absorption Maximum (λmax, nm) |

|---|---|

| n-hexane | 416 |

| Cyclohexane | 416 |

| THF | 422 |

| CH2Cl2 | 422 |

| Acetone | 421 |

| DMF | 426 |

Data sourced from a study on 10,10′-Bis((E)-2-(this compound-3-yl)vinyl)-9,9′-bianthracene (PVBA8). lookchem.com

Fluorescence and Photoluminescence Characteristics

The fluorescence properties of this compound and its derivatives are notable, with emission maxima spanning a range of the visible spectrum and variable fluorescence quantum yields depending on the molecular structure and environment.

The emission maxima of compounds containing the this compound unit have been reported across a significant portion of the visible spectrum. For a novel donor unit, 10-octyl-3,7-di(thiophen-2-yl)-10H-phenothiazine, the fluorescence spectra showed emission maxima ranging from 485 nm to 496 nm, which falls within the blue-green light region. scientific.net In another study, the emission maxima for a series of phenothiazine derivatives were observed in the range of 463–570 nm. mdpi.com A phenothiazine-thiosemicarbazide probe exhibited a native fluorescence emission at 550 nm when excited at 450 nm. rsc.org A phenothiazine derivative conjugated with vinylcyclohexenyl-malononitrile displayed a blue shift in its emission wavelength (λem) by 85 nm as solvent polarity increased. researcher.life

Table 2: Emission Maxima of Various this compound Derivatives

| Compound/Derivative | Emission Maxima (nm) | Spectral Range | Reference |

|---|---|---|---|

| 10-octyl-3,7-di(thiophen-2-yl)-10H-phenothiazine | 485 - 496 | Blue-Green | scientific.net |

| (E)-3-(10-octyl-10H-phenothiazin-3-yl)-2-(1H-tetrazol-5-yl)acrylic acid (POTA) & related dyes | 463 - 570 | - | mdpi.com |

| Phenothiazine-thiosemicarbazide probe | 550 | - | rsc.org |

| 10-methyl-10H-phenothiazine-5,5-dioxide derivatives | 422 - 511 | - | sioc-journal.cn |

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, has been quantified for several this compound derivatives. The Φf can be highly dependent on the molecular structure and the solvent environment.

The relative quantum yield of a new A-π-D-π-A phenothiazine derivative was calculated, and it was noted that the emission spectra were strongly solvent-dependent in both wavelength and intensity. researcher.life In a study of a phenothiazine-thiosemicarbazide probe, the fluorescence quantum yield in ethanol (B145695) was determined to be 0.269. rsc.org For a series of 10-methyl-10H-phenothiazine-5,5-dioxide derivatives, the photoluminescence quantum yields (PLQY) were found to be 0.083 and 0.098 for two of the compounds. sioc-journal.cn In another investigation, the photoluminescence quantum yield of two new phenothiazine derivatives was found to be solvent-dependent, reaching a high of about 50% in DMF solution. acs.org The fluorescence quantum yield of certain naphthalimide-functionalized phenothiazine derivatives was observed to decrease drastically with increasing solvent polarity. acs.org

Table 3: Fluorescence Quantum Yields (Φf) of Selected this compound Derivatives

| Compound/Derivative | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|

| Phenothiazine-thiosemicarbazide probe | Ethanol | 0.269 | rsc.org |

| 10-methyl-10H-phenothiazine-5,5-dioxide derivative 1a | - | 0.083 | sioc-journal.cn |

| 10-methyl-10H-phenothiazine-5,5-dioxide derivative 1b | - | 0.098 | sioc-journal.cn |

| 7,7ʹ-(6,7-diphenyl- researcher.liferesearcher.lifescientific.netthiadiazolo[3,4-g]quinoxaline-4,9-diyl)bis(this compound) (PTZ-TQ) | - | 0.3% | researchgate.net |

| 2-cyano-3-(7-(2-(1-butyl-1H-imidazole)ethynyl)-10-octyl-10H-phenothiazine-3-yl)acrylic acid (2a) | DMF | ~0.50 | acs.org |

| 2-cyano-3-(7-(2-(1-dodecyl-1H-imidazole)ethynyl)-10-octyl-10H-phenothiazine-3-yl)acrylic acid (2b) | DMF | ~0.50 | acs.org |

Analysis of Stokes Shifts and their Correlation with Molecular Structure and Solvent Environment

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key indicator of the change in geometry between the ground and excited states of a molecule. In derivatives of this compound, the Stokes shift is notably influenced by both the molecular structure and the polarity of the surrounding solvent.

For instance, a study on an A-π-D-π-A phenothiazine derivative, 2,2'-((this compound-3,7-diyl)bis(ethene-2,1-diyl))bis(1-ethyl-3,3-dimethyl-3H-indol-1-ium)iodide (PTZ-BEI), revealed that the Stokes shift increased with growing solvent polarity, reaching up to 4105 cm⁻¹ in the highly polar solvent dimethylformamide. researchgate.net This significant solvent-dependent Stokes shift is indicative of a substantial intramolecular charge transfer (ICT) character. researchgate.net Similarly, another phenothiazine derivative, PTZ-Q, exhibited an increase in its Stokes shift with increasing solvent polarity, with a maximum shift of 3984 cm⁻¹ in the most polar solvents used. researchgate.net The emission spectra of these derivatives are highly sensitive to the solvent environment, which points to changes in the dipole moment upon excitation. researchgate.net

The structural modifications of the phenothiazine core also play a critical role. For example, in a series of naphthalimide-phenothiazine push-pull systems, oxygen-free derivatives exhibited large Stokes shifts (6730 and 5590 cm⁻¹), which were significantly reduced upon oxygen functionalization of the sulfur atom in the phenothiazine ring. acs.org This suggests that the phenothiazine unit without oxygen is a stronger electron donor, leading to a more pronounced ICT and a larger structural relaxation in the excited state. acs.org The table below summarizes the Stokes shifts for a soluble porous organic polymer based on octyl biphenothiazine and dibenzothiophene (B1670422) dioxide (PzDBS and PzDBS-L) in various solvents, further illustrating the impact of solvent polarity. rsc.org

Table 1: Stokes Shift of PzDBS and PzDBS-L in Various Solvents

| Solvent | Stokes shift (nm) of PzDBS | Stokes shift (nm) of PzDBS-L |

|---|---|---|

| Toluene | 143 | 125 |

| Dioxane | 158 | 150 |

| Tetrahydrofuran | 170 | 162 |

Investigation of Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. wikipedia.org For this compound derivatives, quenching can occur through various mechanisms, including intramolecular charge transfer (ICT), and interactions with other molecules.

A notable example of ICT-induced quenching is observed in oxygen-free naphthalimide-phenothiazine derivatives. acs.orgnih.gov Upon photoexcitation, these molecules can form a twisted intramolecular charge transfer (TICT) state, which is non-emissive or weakly emissive, leading to significant fluorescence quenching. acs.orgnih.gov This process involves a geometric rearrangement of the molecule in the excited state, facilitating charge separation and non-radiative decay.

Fluorescence quenching can also be induced by the presence of specific ions. For instance, a sensor molecule derived from this compound, (E)-2-((10-Octyl-10H-phenothiazin-3-yl)methylene)hydrazine-1-carbothioamide (PTZHC), acts as a fluorescence "On-Off" sensor for Hg²⁺ ions. researchgate.net The coordination of the Hg²⁺ ion to the sensor molecule alters the electron density, leading to a quenching of fluorescence. researchgate.net Similarly, the fluorescence of another phenothiazine-based sensor is quenched in the presence of cyanide ions due to a nucleophilic addition reaction that disrupts the intramolecular charge transfer pathway. scispace.com

The quenching process can be influenced by the surrounding environment, such as pH. The fluorescence quenching of N and S co-doped graphene quantum dots by Fe³⁺ and Hg²⁺ ions, for example, is pH-dependent. mdpi.com In acidic conditions, the protonation of carboxyl groups on the surface weakens the affinity for metal ions, resulting in less quenching. mdpi.com

Excited State Dynamics and Interfacial Electron Transfer Processes

The behavior of this compound derivatives upon light absorption is complex and involves a series of dynamic processes occurring on timescales from femtoseconds to microseconds. Understanding these dynamics is crucial for optimizing their performance in applications such as solar cells and photocatalysis.

Transient Absorption Spectroscopy for Excited-State Property Elucidation

Transient absorption (TA) spectroscopy is a powerful technique used to study the properties and dynamics of excited states. uni-tuebingen.de By measuring the change in absorbance of a sample after photoexcitation, TA spectroscopy can track the formation and decay of transient species such as excited singlet states, triplet states, and radical ions. uni-tuebingen.debeilstein-journals.org

In studies of phenothiazine derivatives, TA spectroscopy has been instrumental in elucidating the mechanisms of intramolecular charge transfer. acs.orgnih.gov For example, in oxygen-free naphthalimide-phenothiazine derivatives, TA spectra show the evolution of excited state absorption bands characteristic of the phenothiazine radical cation, confirming the occurrence of ICT even in nonpolar solvents. acs.orgnih.gov The spectral shapes and their temporal evolution provide direct evidence for the nature of the excited states and their decay pathways. acs.orgnih.gov

For porphyrin-phenothiazine systems, femtosecond transient absorption studies have revealed complex dynamics involving ground state bleaching, excited-state absorption, and stimulated emission. acrhem.org These measurements allow for the determination of excited-state lifetimes and the identification of different relaxation processes. acrhem.org

Dynamics of Electron Injection

In the context of dye-sensitized solar cells (DSSCs), the efficiency of the device is critically dependent on the rate of electron injection from the photoexcited dye molecule into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). acs.org For phenothiazine-based dyes, the electron injection process is often ultrafast. acs.org

Studies on DSSCs sensitized with phenothiazine derivatives have shown that electron injection can be a multi-component process. mdpi.com For instance, with the Y123 dye, a triphenylamine-based dye with similarities to some phenothiazine systems, electron injection into titania occurs with a fast component on the order of picoseconds and a slower component. mdpi.com For some phenothiazine derivatives, electrochemical measurements have confirmed that the LUMO (Lowest Unoccupied Molecular Orbital) energy level is suitable for efficient electron injection into the TiO₂ conduction band. acs.org

The dynamics of electron injection can be influenced by the specific structure of the dye and its interaction with the semiconductor surface. For linearly-linked two-dye co-sensitized systems, electron injection can occur through a stepwise process, with electron transfer from one dye to the other before injection into the semiconductor, or through direct injection from the initially excited dye. rsc.org Back electron transfer, a process that reduces device efficiency, has also been studied and is generally found to be significantly slower than the forward electron injection. rsc.org

Characterization of Triplet Excited States and their Lifetimes

The triplet excited state plays a crucial role in the photophysics of many organic molecules, including phenothiazine derivatives. These states are often involved in processes like phosphorescence and, in some cases, thermally activated delayed fluorescence (TADF). The lifetime of the triplet state is a key parameter that influences the efficiency of these processes.

Laser flash photolysis and phosphorescence spectroscopy are common techniques used to study triplet states. rsc.org For phenothiazine itself, a high intersystem crossing quantum yield (around 0.6) and a long triplet lifetime (40 µs) have been reported, indicating that the triplet state is efficiently populated and plays a dominant role in its photochemistry. rsc.org

In more complex phenothiazine derivatives, the triplet state properties can be tuned by structural modifications. For instance, in systems designed for TADF, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is a critical factor. sioc-journal.cn For certain 10-methyl-10H-phenothiazine-5,5-dioxide derivatives, this energy gap has been determined to be small (0.177-0.203 eV), which is a prerequisite for efficient TADF. sioc-journal.cn Transient absorption spectroscopy can also be used to monitor the decay of triplet states, as has been shown for naphthalimide-phenothiazine derivatives where triplet absorption bands are observed in the transient spectra. nih.gov

Examination of Delayed Fluorescence Phenomena and Lifetimes

Delayed fluorescence is a type of luminescence that has a much longer lifetime than conventional fluorescence. One important mechanism for delayed fluorescence is thermally activated delayed fluorescence (TADF), which involves the reverse intersystem crossing from a triplet state back to the emissive singlet state. This process is particularly relevant for applications in organic light-emitting diodes (OLEDs).

Phenothiazine derivatives have emerged as promising materials for TADF. sioc-journal.cnrsc.org The key to achieving efficient TADF is a small energy gap between the S₁ and T₁ states (ΔE_ST), which allows for efficient thermal up-conversion of triplet excitons. sioc-journal.cn For certain intramolecular charge transfer compounds based on 10-methyl-10H-phenothiazine-5,5-dioxide, delayed fluorescence lifetimes have been measured to be in the microsecond range (5.78 and 20.00 µs), indicating the presence of TADF. sioc-journal.cn

In another study, a novel electron acceptor based on 10-phenyl-10H-phenothiazine 5,5-dioxide was used to create an emitter that exhibits both aggregation-induced emission and TADF properties. rsc.org Non-doped OLEDs fabricated with this material achieved high external quantum efficiencies, demonstrating the potential of phenothiazine-based TADF materials. rsc.org The conformation of the phenothiazine moiety in the excited state can also influence the emission behavior, with twisted intramolecular charge transfer states potentially leading to TADF or short room-temperature phosphorescence depending on the specific molecular design. rsc.org

Electrochemical Behavior and Redox Properties

The redox characteristics of 10-octyl-10H-phenothiazine are primarily associated with the nitrogen and sulfur heteroatoms within the phenothiazine (B1677639) core. The presence of the electron-donating octyl group at the nitrogen atom influences the electron density of the aromatic system, thereby affecting its electrochemical potentials.

Electrochemical Redox Potentials and Mechanisms

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to investigate the redox behavior of this compound derivatives. mdpi.comnih.govunimib.it In a typical CV measurement, the compound exhibits quasi-reversible oxidation processes. smolecule.com For instance, studies on derivatives of this compound show oxidation potentials that characterize the electron-donating nature of the phenothiazine moiety. nih.gov The solvent and the supporting electrolyte can influence the measured potentials. For example, electrochemical studies have been conducted in solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2), with supporting electrolytes such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6). mdpi.comnih.gov

The oxidation process of the phenothiazine core is generally understood to occur in sequential steps. mdpi.com The initial oxidation involves the removal of one electron to form a radical cation, followed by a second oxidation to a dication at a higher potential. mdpi.com

Identification of Monoelectronic Oxidation Steps

The electrochemical oxidation of phenothiazine and its derivatives is well-established to proceed via two successive monoelectronic steps. mdpi.com The first step is the formation of a stable radical cation (PTZ•+), and the second step, occurring at a more positive potential, leads to the formation of a dication (PTZ2+). mdpi.com This behavior is observed in the cyclic voltammograms of phenothiazine derivatives, where two distinct oxidation peaks can be identified. mdpi.com For derivatives of this compound, the first oxidation, corresponding to the formation of the radical cation, is a key parameter in assessing its electron-donating strength. nih.gov

Experimental Determination of Frontier Molecular Orbital Energetics

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters for understanding the electronic properties of a material and its potential application in electronic devices. These can be determined experimentally from electrochemical data.

Highest Occupied Molecular Orbital (HOMO) Energy Level Determination

The HOMO energy level of this compound and its derivatives is typically estimated from the onset potential of the first oxidation peak in the cyclic or differential pulse voltammogram. mdpi.comnih.gov For a series of phenothiazine derivatives, including one with a 10-octyl chain, the HOMO levels were found to be in the range of -5.28 to -5.33 eV. mdpi.com These values indicate a relatively high-lying HOMO, which is characteristic of good electron-donating materials. The HOMO level is primarily located on the electron-rich phenothiazine core. nih.govacs.org

Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination

The LUMO energy level is often determined from the onset of the reduction peak in voltammetric measurements or calculated by adding the optical bandgap (determined from UV-visible spectroscopy) to the HOMO energy level. mdpi.comsmolecule.com For a series of phenothiazine derivatives featuring the this compound core, the LUMO energy levels were reported to be in the range of -3.01 to -3.14 eV. mdpi.com

Correlation of HOMO/LUMO Values with Experimentally Determined Redox Potentials

The experimentally determined redox potentials are directly correlated with the HOMO and LUMO energy levels. The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO. Therefore, a lower oxidation potential indicates a higher HOMO energy level, signifying a stronger electron-donating character. mdpi.com The HOMO and LUMO energy levels for derivatives of this compound have been calculated from their respective oxidation and reduction onset potentials. nih.gov

| Property | Value | Method | Reference |

| HOMO Energy Level | -5.28 to -5.33 eV | CV/DPV | mdpi.com |

| LUMO Energy Level | -3.01 to -3.14 eV | CV/DPV | mdpi.com |

Table 1. Experimentally Determined Frontier Molecular Orbital Energetics for this compound Derivatives.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the molecular and electronic characteristics of 10-octyl-10H-phenothiazine and its derivatives.

Ground State Molecular Geometry Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. The phenothiazine (B1677639) core characteristically adopts a non-planar, butterfly-like conformation. researchgate.netacs.orgnih.gov The angle between the two benzene (B151609) rings, known as the dihedral or folding angle, is a key parameter in its structure. For instance, in derivatives of this compound, this folding angle has been calculated to be approximately 141° in the ground state. acs.org The octyl chain attached to the nitrogen atom also has various possible conformations that are considered during optimization to find the global energy minimum structure. These calculations often utilize basis sets like 6-31G(d,p) to ensure accurate geometric predictions. acs.org

Analysis of Vibrational Modes and Assignment of Infrared (IR) Spectra

Theoretical vibrational analysis using DFT helps in understanding the different ways the atoms in this compound can vibrate. tanta.edu.eg These vibrations include stretching of bonds and bending of bond angles. pg.edu.plmsu.edu Each of these vibrational modes corresponds to a specific frequency, which can be correlated with peaks observed in an experimental infrared (IR) spectrum. tanta.edu.egmsu.edu By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the absorption bands in the experimental IR spectrum to specific molecular motions. researchgate.net This combined experimental and theoretical approach provides a detailed picture of the molecule's structural dynamics. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: Spatial Distribution and Energy Levels of HOMO and LUMO

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com For this compound, the HOMO is predominantly located on the electron-rich phenothiazine core, specifically involving the nitrogen and sulfur atoms. nih.govmdpi.com The LUMO's location, however, can vary significantly depending on the nature of any substituent groups attached to the phenothiazine ring. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that influences the molecule's electronic properties and reactivity. ajchem-a.com In derivatives of this compound, the lead structure contributes significantly to the HOMO, ranging from 44% to 68%. nih.govmdpi.com

Below is a table summarizing the calculated orbital energies for derivatives of this compound.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2a | -5.33 | -2.54 | 2.79 |

| 2b | -5.28 | -2.65 | 2.63 |

| 2c | -5.33 | -2.57 | 2.76 |

| Data sourced from a study on new phenothiazine-based compounds for dye-sensitized solar cells. mdpi.com |

Investigation of the Butterfly-Like Structure and Conformational Flexibility of the Phenothiazine Moiety

The central phenothiazine ring system in this compound is not flat but possesses a distinct "butterfly" shape. researchgate.netacs.orgnih.gov This non-planar structure is a result of the folding along the axis connecting the sulfur and nitrogen atoms. acs.org DFT calculations are used to quantify this folding by determining the dihedral angle between the two benzene rings. acs.orgresearchgate.net This angle can change depending on the electronic state of the molecule; for example, it has been calculated to increase from around 141° in the ground state to about 160° in an excited state for certain derivatives. acs.org This conformational flexibility is a key characteristic of the phenothiazine moiety and influences its electronic properties and how it packs in solid-state materials. acs.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their absorption of light. rsc.org By performing TD-DFT calculations, researchers can predict the electronic absorption spectra of this compound and its derivatives. acs.orgresearcher.life These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. acs.org For example, in a study of a phenothiazine derivative, TD-DFT calculations showed that the main absorption band was due to a transition from the HOMO to the LUMO. researcher.life These theoretical spectra are often compared with experimental UV-vis absorption spectra to validate the computational methodology and gain a deeper understanding of the electronic transitions involved. nih.govlabxing.com

Below is a table showing the calculated and experimental absorption maxima for derivatives of this compound.

| Compound Derivative | Calculated λmax (nm) | Experimental λmax (nm) |

| 2a | 436 | 450 |

| 2b | 459 | 473 |

| 2c | 442 | 455 |

| Data sourced from a study on new phenothiazine-based compounds for dye-sensitized solar cells. |

Simulation of Electronic Transition Spectra and Assignment of UV-Vis Bands

Theoretical simulations are crucial for interpreting the electronic absorption spectra of phenothiazine derivatives and assigning the observed UV-Vis absorption bands to specific electronic transitions. Computational studies, primarily using Time-Dependent Density Functional Theory (TD-DFT), have consistently elucidated the nature of these transitions. rsc.orgacs.orgacs.org

For derivatives of this compound, the absorption spectra typically feature two main regions. acs.orgacs.org

UV Region: Absorption bands located at shorter wavelengths, generally around 280-320 nm, are assigned to localized π–π* electronic transitions within the aromatic system of the phenothiazine core. acs.orgnih.gov

Visible Region: A broad and strong absorption band at longer wavelengths, often between 400 nm and 550 nm, is characteristic of an Intramolecular Charge Transfer (ICT) transition. acs.orgresearcher.liferesearchgate.net This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is typically centered on the electron-rich phenothiazine donor unit, to the lowest unoccupied molecular orbital (LUMO), often located on an acceptor moiety attached to the phenothiazine core. acs.orgresearchgate.net

The precise wavelength and intensity of the ICT band are highly dependent on the specific chemical structure of the derivative and the solvent used. acs.orgresearcher.life TD-DFT calculations can accurately predict these absorption maxima (λmax) and analyze the contributions of different molecular orbitals to the transition. For instance, in one study, the low-energy band of a phenothiazine derivative was attributed primarily to the HOMO → LUMO transition (77.7% contribution). rsc.org

Table 1: Simulated UV-Vis Absorption Data for this compound Derivatives

| Derivative Structure | Calculated λmax (nm) | Solvent (in simulation) | Assigned Transition Type | Reference |

|---|---|---|---|---|

| PTZ-CDN | 497-531 | Dioxane, DMF | ICT (HOMO to LUMO) | researcher.life |

| PTZ-5 | 504 | THF | ICT (Donor to Acceptor) | acs.org |

| DTP1 | 507 | Not Specified | HOMO → LUMO (77.7%) | rsc.org |

| Imidazole-substituted | 400-500 | Various | ICT (Donor to Acceptor) | acs.org |

Prediction of Vertical Transition Energies

Vertical transition energy corresponds to the energy required for an electronic excitation to occur without any change in the molecular geometry of the ground state. These energies are calculated using quantum chemical methods like TD-DFT. sioc-journal.cnaps.org They are fundamental for understanding the photophysical properties of a molecule and for simulating absorption spectra, as the energy of the absorption maximum is closely related to the vertical transition energy.

For phenothiazine-based molecules, calculations often employ functionals like B3LYP or PBE0 and various basis sets to predict these energies. sioc-journal.cnrsc.org The results help in designing molecules with desired absorption characteristics, for instance, for applications in dye-sensitized solar cells where absorbing light at specific wavelengths is critical. rsc.orgnih.gov

Elucidation of Excited State Geometries and Stabilities

Upon absorption of light, a molecule transitions to an excited state. The geometry of this excited state is often different from the ground state geometry. Computational methods, particularly DFT, are used to optimize the molecular structure in the excited state and determine its stability. rsc.orgnih.gov

A key finding for 10H-phenothiazine and its derivatives is the change in the central ring's conformation upon excitation. In the ground state, the phenothiazine moiety has a characteristic non-planar, butterfly-like structure. acs.org Theoretical studies have shown that in the excited state, this structure tends to become more planar. acs.orgmdpi.com This planarization increases the overlap between the orbitals of the phenothiazine ring and any attached π-conjugated groups, which in turn facilitates more efficient intramolecular charge transfer. mdpi.com For one N-octyl phenothiazine derivative, the calculated fold angle of the butterfly structure increased from 141.1° in the ground state to 160.9° in the excited state, indicating significant flattening. acs.org Understanding these geometric relaxations is vital as they influence the emission properties and efficiency of charge separation in optoelectronic devices.

Calculation of Energy Gaps between the Lowest Singlet (S1) and Triplet (T1) Excited States (ΔEST)

The energy difference between the lowest singlet (S1) and lowest triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter, especially for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). sioc-journal.cnrsc.org A small ΔEST (typically < 0.3 eV) allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state, enhancing fluorescence efficiency. researchgate.net

Phenothiazine is a popular donor unit in TADF molecules due to its ability to promote a small ΔEST. sioc-journal.cn TD-DFT calculations are routinely used to predict this energy gap. Theoretical studies on various phenothiazine derivatives have reported small ΔEST values, which are often in good agreement with experimental measurements. sioc-journal.cn These computational predictions are instrumental in the rational design of new, highly efficient TADF emitters for applications in organic light-emitting diodes (OLEDs). rsc.org

Table 2: Calculated Singlet-Triplet Energy Gaps (ΔEST) for Phenothiazine-based TADF Molecules

| Molecule | Theoretical ΔEST (eV) | Experimental ΔEST (eV) | Computational Method | Reference |

|---|---|---|---|---|

| Derivative 1a | 0.232 | 0.203 | TD-DFT | sioc-journal.cn |

| Derivative 1b | 0.295 | 0.177 | TD-DFT | sioc-journal.cn |

| 2CzPN | 0.19 | Not Specified | TDA-DFT | aps.org |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with large changes in dipole moment upon excitation and high polarizability can exhibit significant nonlinear optical (NLO) responses. Such materials are of great interest for applications in photonics, optical communications, and optical data storage. researchgate.netnih.gov The NLO properties of this compound derivatives have been investigated theoretically using DFT calculations. nih.govnepjol.info

The key NLO parameters are the molecular polarizability (α) and the first hyperpolarizability (β). nepjol.info Computational studies on phenothiazine-based donor-π-acceptor systems have predicted high values for the first hyperpolarizability, suggesting they are promising candidates for NLO applications. researchgate.netnih.gov These high values arise from the efficient intramolecular charge transfer from the phenothiazine donor to the acceptor through a π-conjugated bridge. Quantum chemical calculations provide a powerful tool to screen potential NLO materials and understand the structure-property relationships that govern their NLO response. researchgate.netrsc.org

Solvation Model Studies (e.g., Lippert-Mataga, Linear Solvation-Energy Relationship (LSER)) for Understanding Solvent Effects on Optoelectronic Properties

The photophysical properties of donor-acceptor molecules like phenothiazine derivatives are often highly sensitive to the polarity of their environment (solvatochromism). researcher.liferesearchgate.net Theoretical solvation models are employed to understand and quantify these solvent effects.

The Lippert-Mataga model is frequently used to analyze the solvatochromic shift of fluorescence emission. lookchem.combeilstein-journals.orgrsc.org It relates the Stokes shift (the energy difference between the absorption and emission maxima) to the orientation polarizability of the solvent. A linear Lippert-Mataga plot indicates that the change in dipole moment between the ground and excited states is the primary driver of the solvatochromism, which is typical for ICT states. lookchem.comresearchgate.net From the slope of the plot, the change in dipole moment (Δμ) can be estimated. rsc.org

The Linear Solvation-Energy Relationship (LSER) model provides a more comprehensive analysis by correlating a solvent-dependent property (like the Stokes shift) with multiple solvent parameters representing dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity. researcher.liferesearchgate.netnih.gov In a study on a derivative of this compound, the LSER model was applied to the Stokes shift and showed a better correlation (r² = 0.9627) than the simpler Lippert-Mataga plot, indicating that specific interactions like hydrogen bonding also play a role in the observed solvatochromism. researcher.life

These models, often combined with DFT calculations using a Polarizable Continuum Model (PCM) to represent the solvent, are essential for understanding how the solvent environment modulates the energy levels and transition properties of the molecule. researcher.lifelabxing.com

Applications in Advanced Materials

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells represent a promising photovoltaic technology due to their potential for low-cost manufacturing and respectable power conversion efficiencies. rsc.org The core of a DSSC consists of a porous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), coated with a monolayer of a sensitizer (B1316253) dye. This dye is responsible for absorbing sunlight and initiating the process of converting light into electrical energy.

Role of 10-Octyl-10H-phenothiazine Derivatives as Organic Sensitizers and Electron Donors

Derivatives of this compound are extensively utilized as the electron donor component in organic sensitizer dyes for DSSCs. rsc.orgnih.govresearchgate.net Phenothiazine (B1677639) itself is a potent electron-donating moiety due to the presence of electron-rich nitrogen and sulfur atoms within its heterocyclic structure. rsc.orgmdpi.com This strong donor character is superior to many other amine-based donors like triphenylamine (B166846) and carbazole. rsc.org

The general architecture of these sensitizer dyes follows a donor-π-acceptor (D-π-A) or a donor-donor-π-acceptor (D-D-π-A) framework. researchgate.net In this design, the this compound unit acts as the primary electron donor (D). It is connected via a π-conjugated bridge to an electron acceptor group, which also serves to anchor the dye to the TiO2 surface. rsc.orgresearchgate.net Upon light absorption, an intramolecular charge transfer occurs, moving an electron from the phenothiazine donor to the acceptor, from where it can be injected into the conduction band of the TiO2. nih.govbibliotekanauki.pl

The non-planar, butterfly-like conformation of the phenothiazine ring is a key structural feature that helps to suppress the aggregation of dye molecules on the semiconductor surface. rsc.orgresearchgate.net This is crucial for maintaining high power conversion efficiency, as aggregation can lead to undesirable energy loss pathways.

Structure-Performance Relationships in Photovoltaic Devices

The efficiency of a DSSC is intricately linked to the molecular structure of the sensitizer dye. For this compound derivatives, several structural aspects have been systematically studied to optimize photovoltaic performance.

Studies have shown that dyes with octyl or hexyl chains often exhibit superior photovoltaic parameters compared to those with shorter chains, like ethyl groups. researchgate.net The longer chains contribute to better anti-aggregation effects and lower charge recombination rates, leading to higher short-circuit photocurrent density (Jsc) and Voc. nih.gov For instance, a DSSC based on a phenothiazine dye with a hexyl chain at the N(10) position demonstrated a PCE of 8.18%, outperforming a reference cell. researchgate.net

The performance of this compound-based dyes can be further tuned by incorporating additional (ancillary) donor or acceptor units into the molecular structure. nih.govrsc.orgresearchgate.net

Conversely, the inclusion of an auxiliary acceptor unit, such as benzothiadiazole (BTD), can broaden the absorption spectrum of the dye, allowing it to harvest more light from the solar spectrum. acs.org While this can lead to a red-shifted spectral response, it may also lower the Voc due to changes in the dye's energy levels. acs.org The strategic placement of these ancillary units is critical; for instance, inserting electron-donating EDOT units can significantly increase Jsc and the final PCE. acs.org Research has demonstrated that incorporating auxiliary acceptors like benzotriazole (B28993) (BTZ) and quinoxaline (B1680401) (Qu) can lead to much-improved Jsc and excellent PCEs, with one such dye achieving 10.06%. researchgate.net

Table 1: Photovoltaic Performance of DSSCs with Different Ancillary Units

This table is interactive. Click on the headers to sort the data.

| Dye | Ancillary Unit | Jsc (mA cm⁻²) | Voc (mV) | PCE (%) | Reference |

|---|---|---|---|---|---|

| PTZ-3 | None | - | 710 | 5.53 | acs.org |

| PTZ-5 | Benzothiadiazole (BTD) | - | 640 | 4.43 | acs.org |

| P2 | Diphenylamino | 10.84 | 592 | 4.41 | rsc.orgresearchgate.net |

| YH2 | Triphenylamine (TPA) | 12.93 | 760 | 7.17 | acs.org |

| YH4 | Triphenylamine (TPA) & EDOT | 15.96 | 770 | 8.97 | acs.org |

| JY55 | Quinoxaline (Qu) | 19.18 | 829 | 10.06 | researchgate.net |

Interfacial Electron Transfer Dynamics at the Dye/Semiconductor Interface (e.g., TiO2)

The efficiency of a DSSC is critically dependent on the kinetics of electron transfer processes occurring at the dye/TiO2 interface. nih.govresearchgate.net Upon photoexcitation, the dye molecule injects an electron into the conduction band of the TiO2. nih.govbibliotekanauki.pl For this process to be efficient, the Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be at a higher energy level than the conduction band edge of the TiO2. nih.govbibliotekanauki.pl Electrochemical studies of this compound derivatives confirm that their LUMO levels are suitably positioned for effective electron injection into TiO2. mdpi.combibliotekanauki.placs.org

Transient absorption spectroscopy is a powerful technique used to study these ultrafast electron transfer dynamics. acs.org For some organic dyes on TiO2, electron injection can occur in the femtosecond timescale (<100 fs). nih.gov Following injection, the electron can recombine with the oxidized dye cation, a process known as back electron transfer. instras.com This recombination is an undesirable energy loss pathway. The kinetics of this back electron transfer are often complex and can be influenced by the surface properties of the TiO2 nanoparticles and the distribution of electron trap states. instras.com The structure of the dye, including the length of the N-alkyl chain, plays a role in mitigating this back electron transfer.

Influence of Redox Electrolyte Systems on Device Performance (e.g., Iodide/Triiodide, Cobalt Complexes)

The redox electrolyte is another crucial component of a DSSC, responsible for regenerating the oxidized dye molecule back to its neutral state. rsc.org The most common electrolyte system is based on the iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent. rsc.orgmdpi.com For efficient dye regeneration, the Highest Occupied Molecular Orbital (HOMO) of the dye must be at a lower energy level than the redox potential of the electrolyte. mdpi.comacs.org this compound derivatives generally meet this requirement, enabling effective regeneration by the I⁻/I₃⁻ couple. mdpi.combibliotekanauki.placs.org

However, the performance of a DSSC can be significantly influenced by the choice of electrolyte. rsc.org Cobalt-based redox complexes have emerged as a promising alternative to the iodide/triiodide system. rsc.org In some cases, switching to a cobalt electrolyte can improve performance, while in others, it can lead to a decrease in efficiency. For certain this compound derivatives, the use of a cobalt redox couple resulted in a significant drop in PCE, likely due to increased charge recombination and potential photodegradation. acs.org In another study with a different phenothiazine dye, a volatile solvent-based iodide/triiodide electrolyte yielded a PCE of 5.1%, while devices with a Co(bpy)₃²⁺/³⁺ complex and an ionic liquid electrolyte showed slightly lower efficiencies of 4.9% and 4.5%, respectively. rsc.org

Analysis of Incident Photon to Current Conversion Efficiency (IPCE)

The Incident Photon-to-Current Conversion Efficiency (IPCE) is a critical parameter for evaluating the performance of photovoltaic devices like Dye-Sensitized Solar Cells (DSSCs), as it measures the ratio of collected electrons to incident photons at a specific wavelength. Derivatives of this compound have been extensively used as sensitizers in DSSCs, and their IPCE spectra are a key indicator of their light-harvesting and charge-injection capabilities.

Research has demonstrated that modifying the molecular structure of these phenothiazine-based dyes significantly impacts their IPCE values. For instance, in a study of D-π-D-π-A type sensitizers, a device incorporating a dibenzothiophenyl donor moiety linked to a this compound core exhibited the highest photocurrent response, reaching approximately 60%. nih.gov Another investigation into phenothiazine dyes with thiophene (B33073) units found that a derivative, P2, achieved a maximum monochromatic IPCE of 84.9%. researchgate.net This high efficiency highlights the effective electron transfer from the excited dye to the semiconductor's conduction band.

Comparative studies further illuminate structure-performance relationships. When comparing two phenothiazine dyes, PTZ-3 and PTZ-5, the former showed a significantly higher maximum IPCE value of 78% compared to 58% for the latter. acs.org This difference was attributed to the higher molar extinction coefficient of PTZ-3 in the primary absorption region. acs.org These findings underscore the tunability of the this compound scaffold to optimize light-to-current conversion in solar cell applications.

Table 1: IPCE and Photovoltaic Performance of DSSCs Based on this compound Derivatives

| Dye / Device | Max. IPCE (%) | Jsc (mA cm⁻²) | Voc (mV) | PCE (%) | Source |

|---|---|---|---|---|---|

| Dye 2a | ~60 | 13.06 | 690 | 6.22 | nih.gov |

| Dye P2 | 84.9 | 10.84 | 592 | 4.41 | researchgate.net |

| PTZ-3 | 78 | - | 710 | 5.35 | acs.org |

| PTZ-5 | 58 | - | 640 | 4.43 | acs.org |

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The this compound unit is a potent electron donor, a feature attributed to its electron-rich sulfur and nitrogen heteroatoms. scite.airesearchgate.net This strong electron-donating capability makes it an ideal component for constructing Donor-Acceptor (D-A) type materials, which are fundamental to many organic electronic devices, including OLEDs. researchgate.netatlantis-press.com In D-A architectures, the phenothiazine moiety is coupled with an electron-accepting unit, facilitating intramolecular charge transfer (ICT), which is crucial for tuning the material's optoelectronic properties. researchgate.net

Researchers have synthesized novel D-A molecules by coupling this compound with various acceptor groups. For example, 10-octyl-3,7-di(thiophen-2-yl)-10H-phenothiazine was designed and synthesized as a promising donor unit for OLED materials. scite.aiscientific.net The resulting compound exhibited blue-green light emission, making it suitable for constructing advanced D-A materials for OLED applications. scite.aiscientific.net Similarly, another D-A molecule was created by reacting a this compound derivative with cyanoacetic acid, which acts as the acceptor. researchgate.netatlantis-press.com The incorporation of the phenothiazine donor is expected to lead to desirable semiconductor properties for both electrical and optical applications. researchgate.net The non-planar, butterfly-like structure of phenothiazine is also beneficial as it can hinder intermolecular π-π stacking, which helps prevent fluorescence quenching in the solid state.

Derivatives of this compound are not only used as donor building blocks but also directly as components in the emissive layers of OLEDs. Their inherent fluorescence and charge-transporting properties make them suitable for this role. The electroluminescence (EL) characteristics of these materials are a primary focus of research.

Polymers incorporating the closely related 10-hexylphenothiazine (B1342620) unit have been shown to be effective emissive materials. Poly(10-hexylphenothiazine-3,7-diyl-alt-9,9-dihexyl-2,7-fluorene) (PPTF), when used in an OLED, produced greenish-blue electroluminescence with a luminance reaching up to 320 cd/m². acs.org A key finding was that the solid-state emission spectra were identical to those in dilute solutions, indicating that the bulky, non-planar phenothiazine unit successfully prevented the formation of excimers, which often leads to lower efficiency and red-shifted emission. acs.org

Furthermore, non-doped OLEDs have been fabricated using phenothiazine-based emitters. In one study, a device using a phenothiazine-imidazole derivative as the emitting layer exhibited strong blue emission with a peak at 476 nm and achieved a maximum external quantum efficiency (EQE) of 3.41%. researchgate.net These results demonstrate that the this compound scaffold is a viable platform for creating efficient, color-pure emitters for OLED displays.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest non-emissive triplet excitons, potentially enabling internal quantum efficiencies of nearly 100%. nih.govedinst.com This process requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). The twisted D-A structure inherent in many phenothiazine derivatives is ideal for achieving this small ΔEₛₜ.

A derivative, 10-(quinolin-2-yl)-10H-phenothiazine (PTZ-QL), was synthesized and shown to possess excellent TADF properties. rsc.org The compound exhibited a very small ΔEₛₜ of 0.04 eV and a delayed fluorescence lifetime of 15.76 μs. rsc.org When used as an emitter in a non-doped OLED, PTZ-QL achieved a high maximum external quantum efficiency (EQE) of 14.8%. rsc.org This performance confirms that the phenothiazine core is an effective donor for constructing high-efficiency TADF emitters. The combination of the phenothiazine donor with a suitable acceptor allows for the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is the key design principle for efficient TADF molecules. nih.gov

Table 2: Performance of OLEDs Incorporating Phenothiazine Derivatives

| Emitter / Polymer | Device Type | Emission Color | Max. EQE (%) | Max. Luminance (cd/m²) | Source |

|---|---|---|---|---|---|

| PPTF | PLED | Greenish-Blue | - | 320 | acs.org |

| PTHPI | Non-doped OLED | Blue (476 nm) | 3.41 | - | researchgate.net |

| PTZ-QL | Non-doped TADF OLED | - | 14.8 | - | rsc.org |

Materials for Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials, which exhibit an optical response that is not linearly proportional to the strength of the incident light, are crucial for applications in photonics, including optical limiting and data storage. The D-A and D-π-D structures often created using this compound are well-suited for NLO applications due to their large intramolecular charge-transfer character.

Studies have shown that 10-octylphenothiazine itself exhibits promising NLO behavior, specifically good reverse saturable absorption. smolecule.com This property is essential for optical limiting devices, which protect sensitive equipment from high-intensity laser pulses. The optical limiting threshold for this compound was found to be comparable to benchmark materials. smolecule.com

More complex systems incorporating the this compound donor have also been investigated. In D-π-A-π-D type oligomers, where phenothiazine acts as the donor and fluorenone as the acceptor, the introduction of a π-spacer was found to enhance the two-photon absorption cross-section. researchgate.net Similarly, D-π-D porphyrin molecules designed with phenothiazine donors demonstrated superior NLO properties compared to related structures. acrhem.org Theoretical calculations on other phenothiazine derivatives further support their potential for NLO applications, showing significant polarizability and hyperpolarizability values. nepjol.info

Fluorescent Probes and Sensors

The sensitivity of the fluorescence of this compound derivatives to their chemical environment makes them excellent candidates for fluorescent probes and sensors. These sensors can detect specific ions or molecules with high selectivity and sensitivity.

A sensor based on a this compound derivative was developed for the detection of mercury ions (Hg²⁺). researchgate.net This probe operates on a fluorescence "On-Off" mechanism, where the fluorescence intensity is quenched upon coordination with Hg²⁺ ions due to the alteration of the molecule's electron density. researchgate.net

Another chemodosimeter based on this compound was designed for the colorimetric and near-infrared fluorescent detection of cyanide ions (CN⁻) in aqueous solutions. labxing.com This probe exhibits a rapid "on-off" response, with its fluorescence quenched and color changing upon the nucleophilic addition of cyanide. The sensor demonstrated a very low detection limit of 67 nM and was successfully used for fluorescent imaging of cyanide ions in living cells. labxing.com This highlights the practical applicability of these compounds in biological and environmental sensing.

Polymerization and Polymeric Derivatives

Synthesis of 10-Octyl-10H-phenothiazine-Based Homopolymers (e.g., Poly(this compound-3,7-diyl))

The synthesis of homopolymers derived from this compound, such as Poly(this compound-3,7-diyl) (POP), is a key area of study. tandfonline.com These polymers are noted for their potential in creating efficient and stable electronic devices. The process often begins with the bromination of this compound at the 3 and 7 positions, creating the necessary monomer for polymerization.